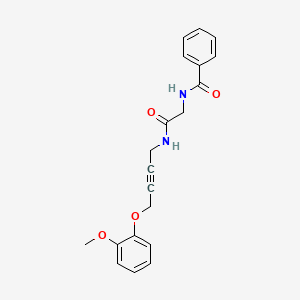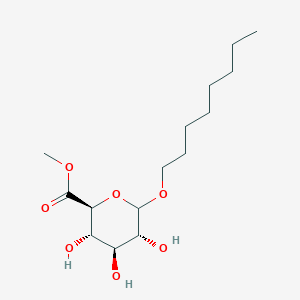
Octyl-D-glucuronide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl-D-glucuronide methyl ester is a prominent biomedical product extensively employed in the realm of drug research and development . It is an unparalleled ester prodrug with a molecular weight of 320.38 . Its IUPAC name is methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(octyloxy)tetrahydro-2H-pyran-2-carboxylate .
Synthesis Analysis
The synthesis of esters can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the activation of glucuronic acid for glycosidation .Molecular Structure Analysis
The molecular structure of this compound contains a total of 50 bonds, including 22 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis
Esters, including this compound, have polar bonds but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a molecular weight of 320.38 .Applications De Recherche Scientifique
Catalysis in Synthesis
Octyl-D-glucuronide methyl ester is involved in catalysis processes. Lewis-acidic polyoxometalates are used as reusable catalysts for the synthesis of glucuronic acid esters, which are important in the production of bioactive molecules and surface-active compounds. These esters are utilized in various applications such as biosurfactants, emulsifying agents, and stabilizers in the food and cosmetic industries (Bosco et al., 2010).
Surface Properties
Research has focused on the effect of hydrophobic chain length on the surface properties of enzymatically prepared n-alkyl esters of glucuronic acid. This includes octyl glucuronate, which exhibits micellar organization and has implications for its use in various industrial and biomedical applications (Blecker et al., 2002).
Enzyme-Catalyzed Synthesis
The lipase-catalyzed synthesis of octyl glucuronide and other esters is an area of study. This approach is advantageous for producing esters of glucuronic and quinic acids, which are important in various biochemical applications (Villeneuve et al., 2002).
Enzymatic Assays
Glucuronoyl esterases, enzymes that can cleave ester bonds in plant cell walls, have been the subject of study, particularly for their role in biotechnological applications. Methyl esters of chromogenic substrates, like octyl-D-glucuronide, are used in assays to study these enzymes (Fraňová et al., 2016).
Kinetics and Transformation
The kinetics and transformation of n-alkyl esters, including octyl esters, in biological systems are important for understanding their metabolic pathways and potential applications in therapeutics and diagnostics (Eler et al., 2013).
Thermal Behavior
Studies on the thermal behavior of n-alkyl esters of glucuronic acid, such as octyl glucuronate, provide essential information for their practical use in various industries. This research helps in understanding how different conditions affect their physicochemical properties (Blecker et al., 2008).
Mécanisme D'action
Target of Action
Octyl-D-glucuronide methyl ester is a modification of the oligosaccharide octyl glucuronide . It is known to augment the lipid solubility and cellular permeability of diverse compounds . .
Mode of Action
Glucuronides in general are known to be involved in the glucuronidation process, a fundamental process in phase ii metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted .
Biochemical Pathways
Glucuronidation, the biochemical pathway in which this compound likely participates, involves the transfer of glucuronic acid to substrates, making them more water-soluble and thus easier to excrete . This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), of which fifteen isoforms have been identified as responsible for human glucuronidation .
Pharmacokinetics
Glucuronides in general are known to be highly water-soluble and readily excreted , suggesting that this compound may share these properties.
Result of Action
It is known to augment the lipid solubility and cellular permeability of diverse compounds , suggesting that it may enhance the delivery of these compounds to their targets.
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-3-4-5-6-7-8-9-21-15-12(18)10(16)11(17)13(22-15)14(19)20-2/h10-13,15-18H,3-9H2,1-2H3/t10-,11-,12+,13-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBBJVQNULHIP-HXMBFPRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)C(=O)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
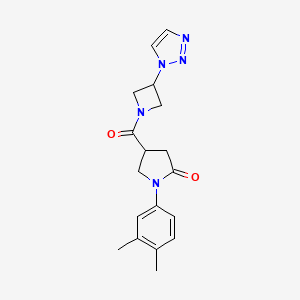
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)
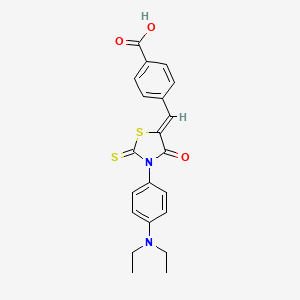
![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)
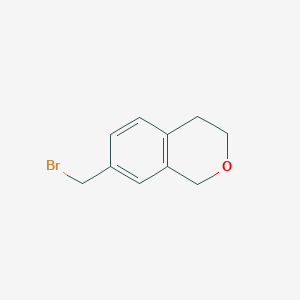
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
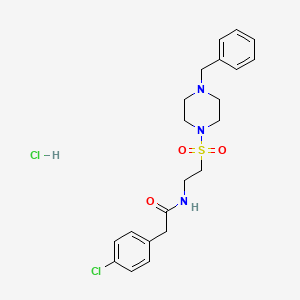
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)
